molecular formula C6H8O8 B1215922 Hydroxycitric acid CAS No. 6205-14-7

Hydroxycitric acid

Cat. No.: B1215922
CAS No.: 6205-14-7
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Hydroxycitric acid (HCA), a major active ingredient of Garcinia cambogia extracts, primarily targets the enzyme ATP citrate lyase . This enzyme is responsible for converting citrate into oxaloacetate and acetyl CoA , which are key components in fat and carbohydrate metabolism .

Mode of Action

HCA acts as a competitive inhibitor of ATP citrate lyase . By blocking this enzyme, HCA prevents the conversion of citrate into oxaloacetate and acetyl CoA . This inhibition disrupts the synthesis of fatty acids and cholesterol, thereby reducing fat storage in the body .

Biochemical Pathways

The primary biochemical pathway affected by HCA is the citric acid cycle . By inhibiting ATP citrate lyase, HCA disrupts the conversion of citrate to oxaloacetate and acetyl CoA, key steps in this cycle . This leads to a reduction in fatty acid, triglyceride, and cholesterol synthesis . Additionally, HCA promotes autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .

Pharmacokinetics

The pharmacokinetics of HCA, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of hca is currently limited . It’s known that the bioavailability of HCA can be influenced by factors such as the form in which it’s consumed (e.g., free form or as a salt), the presence of other compounds, and individual metabolic differences .

Result of Action

The inhibition of ATP citrate lyase by HCA leads to several molecular and cellular effects. These include a significant reduction in body weight gain, fat accumulation, and serum levels of triglycerides, cholesterol, HDL, and LDL . Moreover, HCA treatment can improve anthropometric parameters and metabolic state in obese subjects .

Action Environment

The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the presence of other compounds in the diet can affect the absorption and effectiveness of HCA . Additionally, individual metabolic differences can influence how HCA is processed in the body . More research is needed to fully understand the impact of these and other environmental factors on the action of HCA.

Biochemical Analysis

Biochemical Properties

Hydroxycitric acid plays a significant role in biochemical reactions, primarily by inhibiting the enzyme ATP citrate lyase. This enzyme is crucial for converting citrate into oxaloacetate and acetyl coenzyme A, which are essential for fatty acid synthesis. By inhibiting ATP citrate lyase, this compound reduces the availability of acetyl coenzyme A, thereby decreasing the synthesis of fatty acids and cholesterol. Additionally, this compound interacts with enzymes such as alpha-amylase and alpha-glucosidase, leading to a reduction in carbohydrate metabolism .

Cellular Effects

This compound influences various cellular processes, including lipid metabolism and energy production. It has been shown to modulate lipid metabolism by inhibiting the synthesis of fatty acids and promoting the oxidation of fats. This compound also affects cell signaling pathways, particularly those involved in appetite regulation and energy balance. This compound has been found to increase the release and availability of serotonin in the brain, which can help control appetite and improve mood .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of ATP citrate lyase. By blocking this enzyme, this compound prevents the conversion of citrate into acetyl coenzyme A, thereby reducing the synthesis of fatty acids and cholesterol. This inhibition leads to a decrease in lipid accumulation and promotes the utilization of stored fats for energy. Additionally, this compound has been shown to bind to and inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to reduce body weight gain and fat accumulation without significant adverse effects. At higher doses, this compound can lead to toxic effects, including testicular toxicity and gastrointestinal discomfort. These findings highlight the importance of determining the appropriate dosage for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. By inhibiting ATP citrate lyase, this compound reduces the synthesis of fatty acids and cholesterol. This compound also affects the metabolism of carbohydrates by inhibiting alpha-amylase and alpha-glucosidase, leading to reduced carbohydrate digestion and absorption. These effects contribute to the overall metabolic benefits of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in the cytosol, this compound inhibits ATP citrate lyase, reducing the synthesis of fatty acids. In the mitochondria, this compound can affect energy production and lipid oxidation. The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications that direct it to these compartments .

Chemical Reactions Analysis

Types of Reactions: Hydroxycitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It exists in both open and lactone forms, which can be exploited to construct complex molecular skeletons .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products: The major products formed from reactions involving this compound include its dimethyl esters, which have been shown to induce the production of broad-spectrum antibiotics in certain microbial strains .

Comparison with Similar Compounds

  • Citric acid
  • Malic acid
  • Hibiscus acid

Hydroxycitric acid’s unique combination of properties makes it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13)/t3-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJBYMUCKBYSCP-CVYQJGLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[C@]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276669, DTXSID601045116
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27750-10-3, 4373-35-7
Record name (-)-Hydroxycitric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27750-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garcinia acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027750103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Hydroxycitric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYCITRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W94T9026R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

50 g equivalent of the hydroxy citric acid—potassium salt solution from Example 2 was taken into a glass beaker fitted with a stirring arrangement. To this solution, 43 g of the dried calcium salt from Example 1 was added and the mixture was stirred to yield a clear solution. The resultant solution was spray dried to yield a salt of hydroxycitric acid with the following analysis: potassium content 11% to 18%, calcium content 5% to 12%, structural moisture 3% to 5% and hydroxycitric acid content 70% to 76%. The sodium content was less than 0.5% and lactone less than 0.5%. The combined salt has a solubility of 5 g in 100 mL of deionized water at room temperature. This salt composition is tasteless and white in color. A solution of 5 g in 100 ml of de-ionized sterile water was subjected to an accelerated storage study chamber for 2 months. After 2 months it was observed that the salt did not precipitate out. The solution retained its clarity. Therefore, it can be safely concluded that, after dissolution in water, the salt composition does not decompose during storage.
Name
hydroxy citric acid potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
calcium
Quantity
43 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hydroxycitric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxycitric acid
Reactant of Route 2
Hydroxycitric acid
Reactant of Route 3
Reactant of Route 3
Hydroxycitric acid
Reactant of Route 4
Hydroxycitric acid
Reactant of Route 5
Hydroxycitric acid
Reactant of Route 6
Hydroxycitric acid
Customer
Q & A

A: Hydroxycitric acid (HCA) is a potent competitive inhibitor of the enzyme ATP citrate lyase [, , , ]. This enzyme plays a crucial role in de novo lipogenesis, the process of converting excess carbohydrates into fatty acids. By inhibiting ATP citrate lyase, HCA reduces the availability of acetyl-CoA, a key building block for fatty acid synthesis [, , , ]. This inhibition can lead to a decrease in fatty acid production, potentially contributing to weight management [, , , ].

ANone: this compound has the molecular formula C6H8O8 and a molecular weight of 208.12 g/mol.

A: Yes, this compound has four possible isomers: (−)-hydroxycitric acid (HCA), (+)-hydroxycitric acid, (−)-allo-hydroxycitric acid, and (+)-allo-hydroxycitric acid [, ]. The (−)-HCA isomer is the most commonly found in nature, particularly in the fruit rind of Garcinia cambogia [, ].

A: Techniques like high-performance liquid chromatography (HPLC) with ultraviolet detection are commonly used for the identification and quantification of HCA [, , ].

A: HCA can exist in both its free acid form and as a lactone. Studies have shown that heating can convert HCA to its lactone form []. Additionally, research has explored the use of ion-exchange resins for the separation and purification of HCA, suggesting the need for optimized conditions to maintain stability [].

A: While HCA itself isn't typically used as a catalyst, its primary application stems from its ability to inhibit the enzymatic activity of ATP citrate lyase, thereby modulating metabolic pathways related to fatty acid synthesis [, , , ].

A: Yes, computational techniques like flexible docking have been employed to predict the binding interactions between HCA and its target proteins, such as PPARα and PPARγ []. These studies can provide valuable insights into the molecular mechanisms underlying HCA's biological activity.

A: The specific isomeric form of HCA plays a crucial role in its biological activity. For instance, (−)-HCA exhibits greater inhibitory potency towards ATP citrate lyase compared to its other stereoisomers []. Understanding the SAR of HCA can help in developing more potent and selective inhibitors of this enzyme.

ANone: While this document focuses on the scientific aspects of HCA, it's important to consult relevant safety data sheets and regulatory guidelines for information on safe handling, storage, and disposal.

A: Studies in rats have shown that HCA is absorbed from the gastrointestinal tract and can influence glucose absorption []. Further research is needed to fully elucidate its ADME profile in humans.

A: Both in vitro and in vivo studies have been conducted to evaluate the potential benefits of HCA. Cell-based experiments using 3T3-L1 adipocytes have shown that HCA can modulate adipocyte differentiation and influence the expression of genes involved in lipid metabolism []. Animal studies, particularly in rodent models, have explored the effects of HCA on weight management, food intake, and lipid profiles [, , , ]. Clinical trials in humans have yielded mixed results regarding HCA's efficacy in promoting weight loss [].

ANone: As research on HCA continues, investigating potential resistance mechanisms, especially concerning its target enzyme ATP citrate lyase, will be essential.

ANone: This document focuses on the scientific aspects of HCA. For detailed information on the safety and potential toxicity of HCA, consult relevant safety data sheets, toxicological databases, and regulatory guidelines.

A: Researchers are exploring innovative drug delivery systems, such as ethosomes, to improve the topical delivery and skin accumulation of HCA []. These advancements aim to enhance the efficacy and target specificity of HCA.

ANone: Identifying specific biomarkers associated with HCA's effects on lipid metabolism and weight management could be valuable for monitoring treatment response and personalizing interventions.

A: High-performance liquid chromatography (HPLC) with UV detection is frequently employed for the quantification of HCA in various matrices, including plant extracts and formulated products [, , ].

ANone: While this document focuses on the biochemical and pharmacological aspects of HCA, evaluating its environmental impact and degradation pathways is crucial for ensuring its sustainable use.

A: The solubility of HCA can vary depending on the solvent and pH. Research suggests that its potassium salt exhibits enhanced solubility []. Understanding the dissolution and solubility profiles of HCA is essential for optimizing its formulation and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.